N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide
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Overview
Description
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, which includes an imidazo[2,1-b][1,3]thiazole ring fused with a phenyl group and a phenoxyacetamide moiety, contributes to its wide range of applications in scientific research and potential therapeutic uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the imidazo[2,1-b][1,3]thiazole system . The reaction conditions often involve heating the reagent mixture in a suitable solvent, such as benzene, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as microwave-assisted synthesis, can improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and phenoxyacetamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives:
Levamisole: A well-known imidazo[2,1-b][1,3]thiazole derivative used as an anthelmintic and immunomodulatory agent.
2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b][1,3]thiazole: Exhibits anticancer and antiviral activities.
1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanone: Shows moderate anticancer activity against kidney cancer cells.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-18(13-24-16-7-2-1-3-8-16)20-15-6-4-5-14(11-15)17-12-22-9-10-25-19(22)21-17/h1-12H,13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSBQWXSVCSNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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